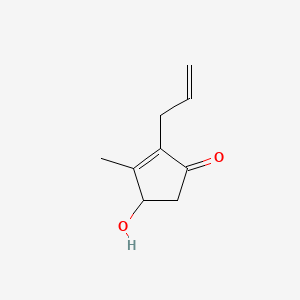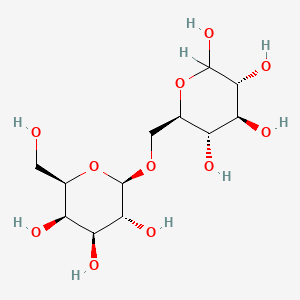
Atopaxar hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atopaxar hydrobromide is a novel chemical compound that functions as a specific inhibitor of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has shown potential in selectively inducing apoptosis in cancer cells with constitutively activated STAT3, making it a promising candidate for cancer treatment .
Métodos De Preparación
The synthesis of Atopaxar hydrobromide involves multiple steps, starting with the condensation of aldehyde with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine intermediate. The final product is obtained through further chemical transformations and purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Atopaxar hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Atopaxar hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical inhibitor in various studies to understand the JAK-STAT signaling pathway and its role in different biological processes.
Biology: It is employed in cell culture experiments to study its effects on cell cycle progression, apoptosis, and gene expression.
Medicine: It has shown potential as a therapeutic agent for cancer treatment, particularly in targeting cancer cells with constitutively activated STAT3.
Industry: It is used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway
Mecanismo De Acción
Atopaxar hydrobromide exerts its effects by specifically inhibiting the JAK-STAT3 signaling pathway. It blocks the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of target genes involved in cell cycle progression and apoptosis, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include JAK1, JAK2, and STAT3 .
Comparación Con Compuestos Similares
Atopaxar hydrobromide is unique compared to other similar compounds due to its specific inhibition of the JAK-STAT3 pathway. Similar compounds include:
Ruxolitinib: A JAK1 and JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
While these compounds also target the JAK-STAT pathway, this compound is distinct in its selective inhibition of STAT3 and its potential application in cancer treatment .
Propiedades
Número CAS |
474544-83-7 |
|---|---|
Fórmula molecular |
C29H39ClFN3O5 |
Peso molecular |
564.1 g/mol |
Nombre IUPAC |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H |
Clave InChI |
DUUYZYAKJMJYJV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br |
SMILES canónico |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Atopaxar hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















